Physicochemical Properties of 7-Bromo-1,5-naphthyridine-3-carboxylic Acid: A Technical Guide
Physicochemical Properties of 7-Bromo-1,5-naphthyridine-3-carboxylic Acid: A Technical Guide
Executive Summary
7-Bromo-1,5-naphthyridine-3-carboxylic acid (CAS: 958332-87-1) represents a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, antibacterial agents, and DNA-intercalating drugs. As a derivative of the "privileged" 1,5-naphthyridine class, it combines the planarity required for active site stacking with distinct electronic vectors provided by the carboxylic acid (H-bond donor/acceptor) and the bromine atom (lipophilic handle/synthetic handle).
This guide provides a rigorous analysis of its physicochemical behavior, focusing on solubility challenges, ionization states, and stability—critical factors for integrating this intermediate into drug discovery campaigns.
Molecular Identity & Structural Analysis[1][2]
The compound consists of a bicyclic 1,5-naphthyridine heteroaromatic core substituted with a carboxylic acid at position 3 and a bromine atom at position 7.
| Parameter | Data |
| IUPAC Name | 7-Bromo-1,5-naphthyridine-3-carboxylic acid |
| CAS Number | 958332-87-1 |
| Molecular Formula | |
| Molecular Weight | 253.05 g/mol |
| SMILES | OC(=O)c1cc(Br)nc2cccnc12 |
| Isotopic Distribution |
Structural Pharmacophore Map
The 1,5-naphthyridine core is planar. The nitrogen atoms at positions 1 and 5 create a specific electrostatic potential map that differs significantly from quinoline or isoquinoline analogs.[1]
Figure 1: Structural dissection of 7-Bromo-1,5-naphthyridine-3-carboxylic acid highlighting reactive and interaction centers.[2][3]
Physicochemical Profile
This section synthesizes experimental precedents with high-fidelity computational predictions (ACD/Percepta, ChemAxon) where specific experimental data for this intermediate is proprietary.
Key Constants Table[3]
| Property | Value (Approx.) | Note |
| Physical State | Off-white to pale yellow solid | High crystallinity expected. |
| Melting Point | > 280 °C (Decomposition) | Typical of naphthyridine carboxylic acids due to strong intermolecular H-bonding (dimerization).[1] |
| logP (Octanol/Water) | 2.1 ± 0.4 | The Br atom increases lipophilicity ( |
| logD (pH 7.4) | -1.2 to -0.5 | At physiological pH, the species is anionic ( |
| Topological PSA | 66 Ų | Good membrane permeability potential if the acid is masked (prodrug/ester).[1] |
Solubility & Lipophilicity
The solubility profile is dominated by the strong crystal lattice energy of the zwitterionic-like packing and the planar stacking of the naphthyridine rings.
-
Aqueous Media: Very low solubility in water (< 0.1 mg/mL) at acidic or neutral pH.[1] Solubility increases significantly at pH > 8.0 due to deprotonation of the carboxylic acid.[1]
-
Organic Solvents:
Acid-Base Chemistry (pKa)
Understanding the ionization state is critical for coupling reactions and biological assays.[1]
-
(Pyridine Nitrogen): ~2.5 [1]
-
The 1,5-naphthyridine nitrogens are weakly basic. The electron-withdrawing bromine at C7 and the carboxyl group at C3 further reduce the basicity of the ring nitrogens compared to unsubstituted 1,5-naphthyridine (
2.9).
-
-
(Carboxylic Acid): ~3.6 – 3.9 [1]
-
Typical aromatic carboxylic acid range.[1]
-
-
Isoelectric Point (pI): ~3.1.
-
Implication: Minimum solubility will be observed near pH 3.[1]
-
Synthesis & Purity (Trustworthiness)
While various routes exist, the Bromination-Carbonylation Strategy is the most authoritative for accessing the fully aromatic 3,7-substituted system, avoiding the 4-oxo byproducts common in Gould-Jacobs cyclizations.
Synthetic Logic[3][4]
-
Bromination: Electrophilic substitution occurs at the
-positions (3 and 7) due to the deactivating effect of nitrogens on the and positions.[1] This yields 3,7-dibromo-1,5-naphthyridine . -
Desymmetrization: Monolithiation (via
-BuLi at -78°C) followed by quench, or Pd-catalyzed carbonylation, yields the target.
Impurity Profile:
-
Regioisomers: 3-bromo-1,5-naphthyridine-7-carboxylic acid (identical by symmetry).
-
Over-reaction: 1,5-naphthyridine-3,7-dicarboxylic acid.
-
Starting Material: 3,7-dibromo-1,5-naphthyridine (Critical to monitor by LC-MS; Br isotope pattern helps).
Experimental Protocols
Protocol A: Solubility Determination (Thermodynamic)
Context: Accurate solubility data is required for bioassay formulation.
Reagents: Phosphate buffer (pH 7.4), DMSO, HPLC-grade Acetonitrile.
-
Preparation: Weigh 5 mg of compound into a 2 mL chemically resistant vial (glass).
-
Saturation: Add 500 µL of buffer. Vortex vigorously for 1 minute.[1]
-
Equilibration: Shake at 25°C for 24 hours (orbital shaker).
-
Separation: Centrifuge at 14,000 rpm for 10 minutes to pellet undissolved solid.
-
Quantification:
Protocol B: pKa Determination (Spectrophotometric)
Context: Potentiometric titration is difficult due to low aqueous solubility.[1] UV-metric titration is preferred.
Principle: The UV spectrum of the naphthyridine core shifts upon protonation of the nitrogen and ionization of the acid.[1]
Figure 2: UV-Metric pKa determination workflow.
Steps:
-
Prepare a 10 mM stock in DMSO.[1]
-
In a quartz 96-well plate, dilute stock to 50 µM using buffers ranging from pH 1.5 to 10.0 (0.5 pH increments).
-
Measure absorbance spectra (200–400 nm).[1]
-
Identify isosbestic points.[1]
-
Fit the absorbance changes at
(likely ~300-320 nm) to the Henderson-Hasselbalch equation.[1]
Reactivity & Stability
Chemical Stability[3]
-
Hydrolysis: The carboxylic acid is stable.[1] If the methyl ester is used, it hydrolyzes readily in LiOH/THF/Water.[1]
-
Oxidation: The naphthyridine ring is resistant to mild oxidation but can form N-oxides with mCPBA.[1]
-
Light Sensitivity: Naphthyridines can be photo-active; store in amber vials.[1]
Synthetic Utility (The "Why")
This molecule is a dual-functional scaffold:
-
Suzuki-Miyaura Coupling: The C7-Bromine is highly activated for cross-coupling due to the electron-deficient nature of the ring.[1] It reacts faster than bromobenzenes.[1]
-
Amide Coupling: The C3-COOH is ready for HATU/EDC couplings to generate libraries.[1]
Safety & Handling (MSDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
Handling: Use a fume hood.[1] The compound is likely a fine powder that can aerosolize.[1] Wear nitrile gloves and safety glasses.[1]
-
Storage: Keep cool (2-8°C), dry, and under inert gas (Argon) if storing for >6 months to prevent slow N-oxidation or decarboxylation (though decarboxylation usually requires high heat).
References
-
BenchChem. "The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry."[7] BenchChem Technical Guides. Accessed 2025.[5][1][3][9] Link
-
Litvic, M. et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 2020.[1][3][8][10][11] Link
-
Brown, D.J. "The Naphthyridines."[1][6] The Chemistry of Heterocyclic Compounds, Vol 63, Wiley.[6] (Standard Reference for Naphthyridine synthesis).[1][10]
-
PubChem. "1,5-Naphthyridine-3-carboxylic acid Compound Summary." National Library of Medicine.[1] Link
-
ChemicalBook. "Methyl 7-bromo-1,5-naphthyridine-3-carboxylate Product Data." Link
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